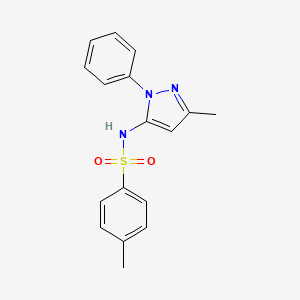
4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzene sulfonyl chloride in the presence of a base such as sodium acetate . The reaction is carried out at room temperature, and the product is isolated through filtration and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Benzene sulfonamide derivatives: These compounds have a sulfonamide group attached to a benzene ring and are known for their medicinal properties.
Uniqueness
4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide stands out due to its unique combination of a pyrazole ring and a sulfonamide group. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
The compound 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer domains. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
his compound features a pyrazole ring linked to a benzenesulfonamide moiety, contributing to its pharmacological properties.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, studies have shown that certain pyrazole derivatives inhibit the phosphorylation of p38 MAPK, which is crucial in inflammatory signaling pathways .
In vitro assays demonstrated that compounds similar to this compound significantly reduced LPS-induced TNF-alpha release in macrophages, showcasing their potential as anti-inflammatory agents .
2. Anticancer Activity
Compounds containing the pyrazole structure have been extensively studied for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, pyrazole derivatives have shown activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .
A specific study highlighted that certain pyrazole-based compounds inhibited the growth of multiple cancer cell types, including lung and colorectal cancers, with IC50 values in the low micromolar range . The binding affinity to tubulin suggests a potential role in disrupting microtubule dynamics, a common target in cancer therapy.
Case Studies
-
Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory potential of various pyrazole derivatives, including those structurally similar to 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide. The results indicated significant inhibition of LPS-induced inflammation in vitro, with IC50 values ranging from
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17N3O2S/c1-13-8-10-16(11-9-13)23(21,22)19-17-12-14(2)18-20(17)15-6-4-3-5-7-15/h3-12,19H,1-2H3 |
InChI Key |
HRAHXPGUFKXYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















